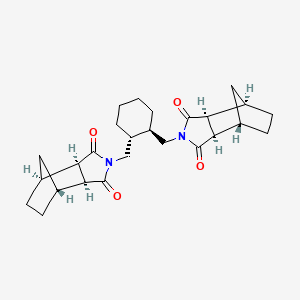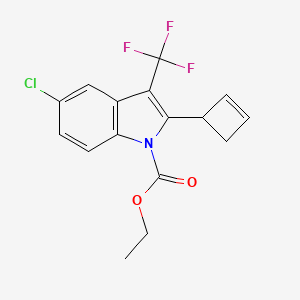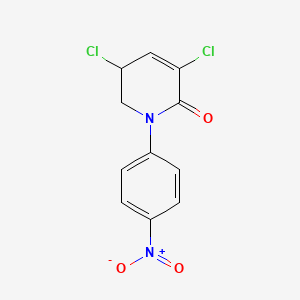
3-Acetoxy-2-oxopropanol dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetoxy-2-oxopropanol dimer: is a biochemical compound used primarily in research. It is a derivative of 1,3-dihydroxyacetone dimer and is known for its applications in the synthesis of various chemical agents. The molecular formula of this compound is C10H16O8, and it has a molecular weight of 264.23 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2-oxopropanol dimer typically involves the acetylation of 1,3-dihydroxyacetone. The reaction is carried out under controlled conditions to ensure the formation of the dimer. The process involves the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
化学反应分析
Types of Reactions: 3-Acetoxy-2-oxopropanol dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Acetoxy-2-oxopropanol dimer has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical agents.
作用机制
The mechanism of action of 3-Acetoxy-2-oxopropanol dimer involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
相似化合物的比较
1,3-Dihydroxyacetone dimer: A precursor to 3-Acetoxy-2-oxopropanol dimer.
1-Hydroxy-3-acetoxy-2-propanone: Another derivative of 1,3-dihydroxyacetone with similar properties.
Uniqueness: this compound is unique due to its specific acetoxy and oxo functional groups, which confer distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in scientific studies .
属性
分子式 |
C10H16O8 |
|---|---|
分子量 |
264.23 g/mol |
IUPAC 名称 |
[5-(acetyloxymethyl)-2,5-dihydroxy-1,4-dioxan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H16O8/c1-7(11)15-3-9(13)5-18-10(14,6-17-9)4-16-8(2)12/h13-14H,3-6H2,1-2H3 |
InChI 键 |
SBVVFMJIMIBSBA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1(COC(CO1)(COC(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)

![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)


![1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate](/img/structure/B13859326.png)
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)


![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
